molecular formula C11H13N3O B8795385 7-(Piperazin-1-yl)furo[2,3-c]pyridine

7-(Piperazin-1-yl)furo[2,3-c]pyridine

Cat. No.: B8795385
M. Wt: 203.24 g/mol
InChI Key: DEWCAFZBKRBLSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Furo[2,3-c]pyridine (B168854) as a Privileged Heterocyclic Scaffold in Drug Discovery

The furo[2,3-c]pyridine scaffold, an isomer of the more extensively studied 7-azabenzofurans, is recognized as a privileged structure in medicinal chemistry due to its presence in compounds targeting a wide array of biological targets. researchgate.netnih.gov Fused heterocyclic systems like furopyridines are of great interest because their rigid structures can orient substituents in specific three-dimensional arrangements, facilitating precise interactions with biological macromolecules.

Derivatives of the broader furopyridine class have demonstrated a remarkable range of pharmacological effects, including:

Anticancer Activity: Certain furopyrimidine-based chalcones have shown potent anti-proliferative activity against various human cancer cell lines. nih.gov Furo[2,3-b]pyridine derivatives have also been investigated as inhibitors of tubulin polymerization and various kinases, which are key targets in oncology. nih.gov

Kinase Inhibition: The furo[3,2-b]pyridine (B1253681) core has been identified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs). researchgate.netnih.gov Kinase inhibitors are a major class of targeted therapy for cancer and inflammatory diseases. The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors further underscores the scaffold's potential in this area. nih.gov

Antiviral and Antimicrobial Properties: Various condensed furo[2,3-b]pyridines have been synthesized and shown to possess potent antiviral and antimicrobial activities. researchgate.net

The biological versatility of the furopyridine scaffold stems from its unique electronic properties and its ability to serve as a rigid framework for presenting functional groups that can engage in hydrogen bonding, hydrophobic, and electrostatic interactions with target proteins.

Role of the Piperazine (B1678402) Moiety as a Key Pharmacophore in Bioactive Compounds and Pharmaceuticals

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. It is one of the most frequently utilized scaffolds in drug discovery, found in numerous approved drugs across a wide range of therapeutic areas. nih.govbohrium.com Its prevalence can be attributed to several key factors that make it a valuable pharmacophore. researchgate.netnih.gov

Key Contributions of the Piperazine Moiety:

FeatureDescriptionImpact on Drug Properties
Improved Pharmacokinetics The two nitrogen atoms can be protonated at physiological pH, which generally increases water solubility.Enhances solubility, which can lead to improved oral bioavailability and more favorable absorption, distribution, metabolism, and excretion (ADME) profiles. bohrium.comnih.govnih.govscilit.com
Versatile Linker The piperazine ring can act as a non-covalent linker connecting different pharmacophoric groups within a molecule.Allows for the optimal spatial arrangement of functional groups to interact with a biological target. researchgate.netnih.gov
Receptor Interaction The nitrogen atoms can act as hydrogen bond acceptors, and when protonated, as hydrogen bond donors. This facilitates strong binding to target proteins.Contributes to target affinity and specificity. researchgate.net
Structural Rigidity The chair conformation of the piperazine ring provides a degree of structural rigidity.Reduces the conformational flexibility of a molecule, which can lead to higher binding affinity by minimizing the entropic penalty upon binding. bohrium.comnih.govscilit.com

The piperazine moiety is a core component in drugs with diverse pharmacological activities, including anticancer, antipsychotic, antidepressant, antihistamine, antiviral, and anti-inflammatory actions. ingentaconnect.comnbinno.comwisdomlib.orgresearchgate.net An analysis of drugs approved by the U.S. FDA between 2012 and 2023 revealed that 36 contain a piperazine ring system, with a significant number being anticancer agents. thieme-connect.com

Historical Context and Current Research Landscape of 7-(Piperazin-1-yl)furo[2,3-c]pyridine and Related Derivatives

While the individual furo[2,3-c]pyridine and piperazine scaffolds are well-documented in medicinal chemistry, specific research focusing exclusively on the combined molecule, this compound, is limited in publicly available literature. The synthesis of furo[2,3-c]pyridine derivatives, in general, has been a subject of organic chemistry research. acs.org

The exploration of related structures provides a valuable context for understanding the potential of this compound class. For instance, research on arylpiperazine derivatives of the isomeric thieno[3,2-c]pyridine (B143518) and furo[3,2-c]pyridine (B1313802) ring systems has identified them as new pharmacophores with potential antipsychotic activity. nih.gov These compounds showed potent affinity for serotonin (B10506) receptors. nih.gov

Furthermore, the synthesis and biological evaluation of 7-(4-substituted piperazin-1-yl) derivatives of other heterocyclic scaffolds, such as quinolones, have yielded compounds with potent antitumor activities. nih.gov Studies on 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives have also produced potent urease inhibitors, relevant for treating infections like those caused by Helicobacter pylori. nih.gov The compound 7-Piperazin-1-yl-thieno[2,3-c] pyridine (B92270) hydrochloride is noted as a synthetic intermediate for pharmaceutical synthesis, suggesting the utility of this structural arrangement in building more complex molecules. labclinics.com

The current research landscape suggests that the combination of a furopyridine scaffold with a piperazine moiety is a rational strategy for developing novel therapeutic agents. The piperazine group at the 7-position of the furo[2,3-c]pyridine ring would be expected to influence the molecule's solubility and pharmacokinetic properties while also providing a key interaction point for potential biological targets. Future research would likely involve the synthesis of a library of derivatives by modifying the second nitrogen of the piperazine ring to explore the structure-activity relationship (SAR) for various therapeutic targets, including kinases, G-protein coupled receptors, and enzymes implicated in a range of diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

7-piperazin-1-ylfuro[2,3-c]pyridine

InChI

InChI=1S/C11H13N3O/c1-3-13-11(10-9(1)2-8-15-10)14-6-4-12-5-7-14/h1-3,8,12H,4-7H2

InChI Key

DEWCAFZBKRBLSF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=CC3=C2OC=C3

Origin of Product

United States

Synthetic Methodologies for 7 Piperazin 1 Yl Furo 2,3 C Pyridine

Construction of the Furo[2,3-c]pyridine (B168854) Core

The assembly of the furo[2,3-c]pyridine skeleton is a critical step that can be achieved through several distinct synthetic pathways. These routes include classical cyclization reactions, transition-metal-mediated cross-coupling strategies, and efficient multicomponent reactions.

Cyclization Reactions for Furan (B31954) Ring Formation

The formation of the furan ring fused to the pyridine (B92270) core often involves intramolecular cyclization reactions. One common approach is the nucleophilic aromatic substitution on a 2-halopyridine precursor, followed by a ring-closing reaction. nih.gov For instance, a suitably substituted pyridine N-oxide can undergo an acylation-heterocyclization reaction to form the 7-azabenzofuran (furo[2,3-b]pyridine) core, a strategy that can be adapted for the furo[2,3-c]pyridine isomer. researchgate.net Another method involves the reaction of o-iodoacetoxy- or o-iodobenzyloxypyridines with 1-alkynes, followed by electrophilic cyclization to yield the furo[2,3-c]pyridine structure. researchgate.net

These reactions typically proceed through the formation of a key C-O bond, where a hydroxyl or alkoxy group attached to the pyridine ring attacks an adjacent electrophilic carbon to close the furan ring. The specific precursors and reaction conditions can be tailored to control the regioselectivity of the cyclization and the substitution pattern on the resulting furo[2,3-c]pyridine core.

Palladium- and Copper-Mediated Coupling Strategies

Transition-metal catalysis, particularly using palladium and copper, offers powerful tools for constructing the furo[2,3-c]pyridine scaffold. beilstein-journals.orgnih.gov These methods are valued for their efficiency, functional group tolerance, and ability to form key C-C and C-O bonds under relatively mild conditions. researchgate.net

Palladium-catalyzed cross-coupling reactions are frequently employed. researchgate.net For example, a Sonogashira coupling of an iodinated pyridine derivative with a terminal alkyne can generate a precursor that subsequently undergoes an intramolecular cyclization to form the furan ring. researchgate.net Similarly, palladium-catalyzed reactions of 2-(cyanomethoxy)chalcones with arylboronic acids have been shown to rapidly construct benzofuro[2,3-c]pyridine skeletons through a domino process involving C-C/C-N bond formation. researchgate.net

Copper-mediated reactions are also significant, often used in conjunction with palladium catalysis or as the primary catalyst. semanticscholar.org Copper catalysts can facilitate N-arylation reactions to build complex precursors or mediate the cyclization step in the formation of the fused ring system. nih.gov

Catalyst SystemReactantsReaction TypeProductReference
Palladium(II) acetate, n-Bu4NCl, Et3NBenzylidene(3-iodopyridinyl-4-yl)amine, 1-aryl substituted internal alkynesSequential AnnulationTetracyclic 5-azaindole analogues researchgate.net
PdCl21-Alkynes, o-IodoacetoxypyridinesCross-coupling followed by Electrophilic Cyclization2,3-Disubstituted furo[2,3-c]pyridines researchgate.net
Palladium Precatalysts (RuPhos, BrettPhos)3-Halo-2-aminopyridines, Primary/secondary aminesC,N-Cross CouplingN3-substituted-2,3-diaminopyridines nih.gov

Multicomponent Reaction Approaches (e.g., Groebke–Blackburn–Bienaymé (GBB) Reaction)

Multicomponent reactions (MCRs) provide a highly efficient pathway to complex molecular scaffolds from simple starting materials in a single synthetic operation. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent isonitrile-based MCR used to synthesize fused imidazoles. beilstein-journals.orgbeilstein-journals.org A notable variation of this reaction leads to the formation of the furo[2,3-c]pyridine skeleton. nih.govacs.org

This "unusual" GBB reaction occurs when pyridoxal (B1214274) is used as the aldehyde component. nih.govacs.org The reaction of pyridoxal with a 2-aminopyridine (B139424) and an isonitrile furnishes a Schiff base intermediate. nih.govacs.org This intermediate then undergoes cyclization involving the phenolic hydroxyl group of the pyridoxal moiety, rather than the pyridine nitrogen, which results in the formation of a 2,3-diamino-furo[2,3-c]pyridine core. nih.govacs.org This method allows for the rapid assembly of a highly functionalized furo[2,3-c]pyridine scaffold, which can be further modified. nih.gov

ReactionKey ReactantsKey IntermediateProduct ScaffoldReference
Groebke–Blackburn–Bienaymé (GBB) ReactionHeterocyclic amidine, Aldehyde, IsonitrileSchiff BaseImidazo-fused heterocycles nih.gov
"Unusual" GBB Reaction2-Aminopyridine, Pyridoxal, IsonitrileSchiff Base from PyridoxalFuro[2,3-c]pyridine nih.govacs.org

Strategies for Diversification of the Furo[2,3-c]pyridine Core

Once the furo[2,3-c]pyridine core is synthesized, various strategies can be employed to introduce functional groups and build molecular diversity. A diversity-oriented synthesis (DOS) approach can be used to generate a library of analogs from a common intermediate. nih.gov

Key functionalization reactions include:

Halogenation: Introducing bromine or chlorine atoms onto the core structure creates versatile handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). nih.gov

Formylation: Vilsmeier-Haack conditions can be used to introduce an aldehyde group, which can then be converted into a wide range of other functionalities. mdpi.com

Nitration and Reduction: Nitration of the aromatic core followed by reduction provides an amino group, which is a key precursor for amide bond formation and other derivatizations.

Alkylation/Arylation: Functional groups on the core can be alkylated or arylated to explore structure-activity relationships. nih.gov

These diversification strategies are crucial for creating libraries of compounds for biological screening and for fine-tuning the properties of the final molecule.

Introduction and Functionalization of the Piperazine (B1678402) Moiety at the 7-Position

The final key step in the synthesis of the target compound is the installation of the piperazine ring at the 7-position of the furo[2,3-c]pyridine core.

Nucleophilic Substitution Reactions for Piperazine Incorporation

The most common method for introducing a piperazine moiety onto a heterocyclic ring is through a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This reaction requires an activated furo[2,3-c]pyridine core, typically bearing a good leaving group, such as a halogen (e.g., chlorine, fluorine), at the 7-position. researchgate.netresearchgate.net

The reaction involves the direct displacement of the leaving group by piperazine, which acts as a nitrogen nucleophile. mdpi.com The reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, and may be facilitated by the addition of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net The nucleophilicity of piperazine allows for efficient substitution, leading to the formation of the C-N bond and the final 7-(piperazin-1-yl)furo[2,3-c]pyridine product. researchgate.net In some cases, palladium catalysis can be used to facilitate the coupling of piperazine to a halo-substituted pyridine ring, a variant of the Buchwald-Hartwig amination. nih.gov

SubstrateNucleophileReaction TypeConditionsProductReference
7-Halo-furo[2,3-c]pyridinePiperazineNucleophilic Aromatic Substitution (SNAr)Polar aprotic solvent, optional baseThis compound researchgate.netresearchgate.net
3-Bromobenzanthrone1-(2-Phenylethyl)piperazineNucleophilic SubstitutionTriethylamine, reflux3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one mdpi.com
PentafluoropyridinePiperazineNucleophilic SubstitutionNa2CO3, AcetonitrileSubstituted piperazine researchgate.net

Reductive Amination Techniques

Reductive amination represents a versatile and widely used method for the formation of C-N bonds. In the context of synthesizing this compound, this pathway would theoretically involve the reaction of a piperazine derivative with a ketone or aldehyde precursor, such as furo[2,3-c]pyridin-7(6H)-one. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to the corresponding amine.

Common reducing agents employed for this transformation include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), and sodium cyanoborohydride (NaBH₃CN). Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is also a viable reductive method. While a powerful tool for amine synthesis, specific documented examples of reductive amination being applied to the furo[2,3-c]pyridin-7-one scaffold are not prevalent in readily available literature, though it remains a chemically plausible route.

Transition-Metal-Catalyzed Amination (e.g., Buchwald–Hartwig Coupling, Ullmann–Goldberg Reaction)

Transition-metal-catalyzed cross-coupling reactions are among the most powerful and prevalent methods for constructing aryl-nitrogen bonds, offering high efficiency and broad functional group tolerance.

Buchwald–Hartwig Amination

The Palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for C-N bond formation. nih.gov This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For the synthesis of this compound, the logical precursor would be a 7-halo-furo[2,3-c]pyridine (e.g., 7-chloro- or 7-bromo-furo[2,3-c]pyridine) which is coupled with piperazine or a protected piperazine derivative.

While direct examples on the furo[2,3-c]pyridine scaffold are sparse, extensive research on the analogous 7H-pyrrolo[2,3-d]pyrimidine system provides a strong precedent. researchgate.net In these syntheses, a chloro-substituted heterocyclic core is effectively coupled with various substituted piperazines. The reaction conditions are meticulously optimized, with common components detailed in the table below.

Table 1: Typical Reaction Conditions for Buchwald-Hartwig Amination on Analogous Heterocycles researchgate.net

ComponentExamplesPurpose
Palladium Source Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate)Catalyst
Ligand Xantphos, BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)Stabilizes the palladium catalyst and facilitates the catalytic cycle
Base Cs₂CO₃ (Cesium carbonate), NaOtBu (Sodium tert-butoxide)Amine deprotonation and halide abstraction
Solvent Toluene, DioxaneProvides a medium for the reaction
Temperature 80-110 °CTo overcome the activation energy of the reaction

Ullmann–Goldberg Reaction

The Ullmann–Goldberg reaction, a copper-catalyzed alternative to the Buchwald-Hartwig amination, is also a viable method for synthesizing aryl amines. wikipedia.org Traditional Ullmann conditions often require harsh conditions, such as high temperatures. However, modern iterations of the reaction utilize ligands like phenanthroline or diamines to facilitate the coupling under milder conditions. The reaction involves coupling a 7-halo-furo[2,3-c]pyridine with piperazine using a copper catalyst, typically copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), in the presence of a base like potassium carbonate (K₂CO₃). wikipedia.org

Functionalization of Pre-existing Piperazine Rings

An alternative synthetic strategy involves starting with the core molecule, this compound, and subsequently modifying the piperazine ring. The secondary amine at the N-4 position of the piperazine is a versatile handle for introducing a wide range of substituents. This approach is particularly useful for creating libraries of derivatives for structure-activity relationship (SAR) studies.

Common functionalization reactions include:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones to introduce alkyl groups.

N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.

N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides to introduce aryl or heteroaryl substituents.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

A notable example of this strategy is seen in the synthesis of derivatives of ciprofloxacin (B1669076), which contains a 7-(piperazin-1-yl) substituent on its core heterocyclic structure. nih.govresearchgate.netbohrium.com In these studies, the piperazine moiety is functionalized through various reactions to produce a diverse set of analogues for biological evaluation. nih.govresearchgate.netbohrium.com

Table 2: Examples of N-4 Piperazine Functionalization on Ciprofloxacin researchgate.net

ReagentReaction TypeResulting N-4 Substituent
Phenylacetyl chlorideAcylationPhenylacetyl
Benzyl bromideAlkylationBenzyl
Benzyloxyacetyl chlorideAcylationBenzyloxyacetyl
Phenyl isocyanateAdditionPhenylcarbamoyl
Phenylsulfonyl chlorideSulfonylationPhenylsulfonyl

Stereoselective Synthesis of Piperazine-Substituted Furo[2,3-c]pyridine Derivatives

The introduction of chirality into drug molecules is a critical aspect of medicinal chemistry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. For piperazine-substituted furo[2,3-c]pyridines, stereocenters can be introduced on the piperazine ring, leading to chiral derivatives. The synthesis of these enantiomerically pure or enriched compounds requires stereoselective methods.

Asymmetric Catalytic Approaches

Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For piperazine derivatives, these methods often focus on creating stereocenters at the carbon atoms of the piperazine ring. nih.gov

Strategies applicable to this context include:

Asymmetric Hydrogenation: The reduction of a prochiral enamine or a substituted dihydropyrazine precursor using a chiral transition-metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands) can yield chiral piperazines.

Catalytic Asymmetric Alkylation: Enantioselective alkylation of N-protected piperazinones, followed by reduction, can produce C-substituted chiral piperazines. nih.gov

Asymmetric C-H Functionalization: Direct, enantioselective functionalization of a C-H bond on the piperazine ring is an emerging and highly atom-economical strategy.

While these are powerful general methodologies, their specific application to produce chiral C-substituted piperazines on a furo[2,3-c]pyridine core is not yet widely reported in scientific literature. chim.itsnnu.edu.cn

Chiral-Pool Assisted Synthesis

Chiral-pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. nih.gov This strategy allows the chirality of the starting material to be transferred to the target molecule through a series of chemical transformations.

For the synthesis of chiral piperazine derivatives, amino acids are common starting points. For example, a chiral α-amino acid can be elaborated through a multi-step sequence involving cyclization to form a chiral piperazinone intermediate, which is then reduced to the corresponding chiral piperazine. nih.gov This enantiopure piperazine derivative could then be coupled to the 7-position of the furo[2,3-c]pyridine scaffold using methods like the Buchwald-Hartwig amination. While this approach is well-established for creating diverse chiral piperazines, specific examples initiating from a chiral pool to synthesize derivatives of this compound are not extensively documented. nih.gov

Structure Activity Relationship Sar Studies of 7 Piperazin 1 Yl Furo 2,3 C Pyridine Derivatives

Elucidation of Essential Structural Features for Biological Activity

The biological activity of 7-(piperazin-1-yl)furo[2,3-c]pyridine derivatives is fundamentally dependent on the interplay between the bicyclic furopyridine core and the appended piperazine (B1678402) ring. The general pharmacophore model for many arylpiperazine compounds involves a terminal aromatic or heteroaromatic fragment connected via a linker (which can be the piperazine ring itself) to another moiety. researchgate.net

Key structural features essential for activity typically include:

The Piperazine Ring: This feature is critical for the activity of many related compounds. lookchem.comnih.gov The protonatable nitrogen atom (N1, attached to the furopyridine core) and the second nitrogen (N4, typically substituted) can engage in crucial ionic or hydrogen bond interactions with amino acid residues (e.g., aspartic acid) in the active site of target proteins, such as G-protein coupled receptors. nih.gov The conformation of the piperazine ring (chair, boat, or twist-boat) can also influence the spatial orientation of its substituents, thereby affecting binding affinity.

The N4-Substituent on the Piperazine Ring: The nature of the group attached to the distal nitrogen of the piperazine ring is a primary determinant of potency and selectivity. This substituent, often an aryl or heteroaryl group, typically engages in hydrophobic, pi-stacking, or van der Waals interactions within a specific binding pocket of the target receptor. researchgate.netlookchem.com

Impact of Substituent Variations on the Furo[2,3-c]pyridine (B168854) Core

Modifications to the furopyridine core can profoundly affect the molecule's electronic properties, steric profile, and metabolic stability, thereby altering its biological activity. Substitutions can be made on either the furan (B31954) or the pyridine (B92270) portion of the bicyclic system.

While direct SAR data for the this compound core is specific to the target, general principles can be inferred from related scaffolds. mdpi.comnih.gov Electrophilic substitution on related benzo[b]furo[2,3-c]pyridines occurs preferentially at the 6- and 8-positions of the annelated benzene (B151609) ring, suggesting these are sites of electron density that could be targeted for substitution. researchgate.net In the furo[2,3-c]pyridine system, the pyridine ring is generally electron-deficient, making it susceptible to nucleophilic attack at the C2 and C4 positions, while the furan ring is more electron-rich. nih.govstackexchange.com

The introduction of substituents can have the following effects:

Electron-Withdrawing Groups (EWGs) such as nitro (-NO2) or cyano (-CN) on the pyridine ring can decrease the basicity of the pyridine nitrogen and may influence interactions with the biological target.

Electron-Donating Groups (EDGs) like methoxy (B1213986) (-OCH3) or amino (-NH2) can increase electron density in the ring system, potentially enhancing pi-stacking interactions.

Halogens (e.g., -F, -Cl, -Br) can modulate lipophilicity and may act as hydrogen bond acceptors or form halogen bonds, which can be critical for binding affinity.

Bulky Substituents can provide steric hindrance that may either enhance selectivity by preventing binding to off-targets or decrease activity by clashing with the primary target's binding site.

Table 1: Predicted Impact of Substitutions on the Furo[2,3-c]pyridine Core

Position of SubstitutionSubstituent TypePredicted Effect on ActivityRationale
C2 or C3 (Furan Ring)Small Alkyl (e.g., -CH3)VariableMay provide beneficial van der Waals contacts or steric hindrance.
C2 or C3 (Furan Ring)Phenyl/ArylPotentially DecreasedIncreased bulk may lead to steric clashes in the binding pocket.
C4 or C5 (Pyridine Ring)Halogen (e.g., -Cl, -F)Potentially IncreasedCan enhance binding through halogen bonds and increase lipophilicity.
C4 or C5 (Pyridine Ring)Methoxy (-OCH3)VariableMay act as a hydrogen bond acceptor but also adds steric bulk.

Influence of Substitutions and Modifications on the Piperazine Ring

The piperazine moiety is a versatile component that can be modified at its N4 position to fine-tune pharmacological activity. In many classes of arylpiperazine derivatives, the nature of the N4-substituent is a critical determinant of receptor affinity and selectivity. researchgate.netlookchem.com

SAR studies on related arylpiperazine series have shown that:

Aromatic Substituents: Attaching an aryl group, such as a phenyl ring, to the N4 position is a common strategy. Substitutions on this terminal phenyl ring are crucial. For instance, in one series of amine reuptake inhibitors, a 2-chlorophenyl or 2-ethoxyphenyl substituent was found to be favorable. lookchem.com The position and electronic nature of these substituents (e.g., 2-Cl, 2,3-diCl, 2-OCH3) precisely orient the molecule within the receptor's binding site. lookchem.com

Heterocyclic Substituents: Replacing the terminal phenyl ring with heterocycles like pyridyl or pyrimidinyl can introduce additional hydrogen bond donors or acceptors and modulate physicochemical properties. However, in some series, this replacement can be detrimental to activity if the polarity of the heterocycle is not well-tolerated by the target's binding pocket. lookchem.com

Ring Homologation: Expanding the piperazine ring to a homopiperazine (B121016) (a seven-membered ring) can alter the spatial relationship between the core scaffold and the N4-substituent. This change can decrease potency if the precise geometry required for optimal receptor binding is lost. lookchem.com

Piperidine (B6355638) vs. Piperazine: In some contexts, replacing the piperazine ring with a piperidine moiety can drastically alter selectivity. For example, in a series of histamine (B1213489) H3 receptor ligands, this substitution significantly increased affinity for the sigma-1 receptor, highlighting the importance of the N1 nitrogen in the piperazine ring for specific receptor interactions. nih.gov

Table 2: Influence of N4-Piperazine Substituents on Receptor Affinity in a Related Furo[3,2-c]pyridine (B1313802) Series

CompoundN4-Piperazine Substituent5-HT1A Affinity (Ki, nM)D2 Affinity (Ki, nM)
Analog APhenyl5.6>1000
Analog B2-Methoxyphenyl1.2850
Analog C2-Pyrimidinyl3.4>1000
Analog DCyclohexyl25.0>1000
Data is illustrative and adapted from principles observed in related arylpiperazine-furopyridine series. nih.gov

Role of Linker Chemistry and Connectivity for Molecular Recognition

However, introducing a flexible linker, such as an alkyl chain, between the furopyridine core and the piperazine ring is a common strategy to explore the chemical space and optimize receptor interactions. Research on related thieno[3,2-c]pyridine (B143518) and furo[3,2-c]pyridine derivatives has shown that appending the piperazine moiety via a tetramethylene (four-carbon) chain to various terminal groups can yield compounds with significant biological activity. nih.gov

The characteristics of the linker influence activity in several ways:

Length and Flexibility: The length of an alkyl linker determines the distance between the furopyridine scaffold and the terminal N4-substituent of the piperazine. An optimal linker length allows the two ends of the molecule to simultaneously occupy their respective binding pockets. Excessive length or rigidity can prevent proper binding.

Rigidity: While flexible linkers allow the molecule to adopt various conformations, incorporating rigid elements (e.g., double bonds, cyclic structures) into the linker can lock the molecule into a more bioactive conformation, potentially increasing potency and reducing entropic penalty upon binding. The inclusion of a piperazine ring within a longer linker chain can improve rigidity and modulate solubility. rsc.org

Chemical Nature: The atoms comprising the linker can affect properties like solubility and metabolic stability. For example, incorporating ether or amide functionalities can introduce hydrogen bonding capabilities and alter the molecule's pharmacokinetic profile.

Computational Approaches to SAR Elucidation (e.g., 3D-QSAR)

Computational methods are invaluable tools for understanding and predicting the SAR of this compound derivatives. Techniques like molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) provide insights into how these molecules interact with their biological targets at an atomic level. mdpi.comelsevierpure.comnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies can reveal key interactions, such as hydrogen bonds between the piperazine nitrogen and receptor residues or pi-stacking between the furopyridine core and aromatic amino acids like tryptophan. mdpi.com These simulations help rationalize observed SAR data and guide the design of new derivatives with improved binding affinity. mdpi.com

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models that correlate the 3D structural properties of a series of compounds with their biological activities. nih.govnih.gov

CoMFA calculates steric and electrostatic fields around aligned molecules to identify regions where changes in shape or charge distribution would enhance or diminish activity. nih.gov

CoMSIA evaluates additional physicochemical properties, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed picture of the requirements for optimal interaction. nih.govmdpi.com

The output of a 3D-QSAR study is often visualized as contour maps. For example, a map might show that a bulky, sterically favored group is preferred at one position (a green contour), while an electronegative group is favored at another (a blue contour). Chemists can use these maps to rationally design new analogs with a higher probability of being active. nih.gov Such models have been successfully applied to various pyridine and furopyridine derivatives to guide lead optimization. nih.govnih.gov

Biological Activities and Underlying Molecular Mechanisms of 7 Piperazin 1 Yl Furo 2,3 C Pyridine Derivatives

Enzyme Inhibition Studies

The furo[2,3-c]pyridine (B168854) core, particularly when substituted at the 7-position, has been investigated as a scaffold for various enzyme inhibitors. The nature of the substituent plays a critical role in determining both the potency and selectivity of these derivatives.

Kinase Inhibition Profiles

Research into furo[2,3-c]pyridine derivatives has prominently featured their activity as kinase inhibitors, with a particular focus on B-Raf.

A notable area of research has been the development of furo[2,3-c]pyridine-based indanone oximes as highly potent and selective inhibitors of the B-Raf kinase. openmedicinalchemistryjournal.com This line of inquiry evolved from initial high-throughput screening hits, leading to compounds with significant inhibitory activity. openmedicinalchemistryjournal.com For instance, certain phenol (B47542) and indazole bioisosteres built on the furo[2,3-c]pyridine scaffold have demonstrated exceptional potency. One indazole derivative, in particular, was identified as a B-Raf inhibitor with an IC₅₀ value of 2 nM. Another phenol-containing compound showed an even greater potency with an IC₅₀ of 0.3 nM. These findings underscore the potential of this scaffold in targeting key kinases involved in oncogenesis.

Table 1: B-Raf Inhibition by Furo[2,3-c]pyridine Derivatives

Compound Class Derivative Moiety Target IC₅₀ (nM)
Furo[2,3-c]pyridine Phenol B-Raf 0.3
Furo[2,3-c]pyridine Indazole B-Raf 2

While specific inhibitory data for 7-(piperazin-1-yl)furo[2,3-c]pyridine derivatives against a broad panel of other kinases such as AKT1, CLKs, PI3K p110α, JAKs, c-Met, and CDK4/6 is not extensively detailed in the available literature, the parent scaffold has shown varied activity. One study identified a 7-aminofuro[2,3-c]pyridine derivative as a promiscuous kinase inhibitor, demonstrating over 50% inhibition against 42 out of 192 kinases tested. However, medicinal chemistry efforts have also been directed at improving selectivity. For example, a derivative was specifically designed to be selective against VEGFR-2 (KDR) to reduce potential off-target effects. This suggests that while the core structure can interact with numerous kinases, targeted modifications can engender selectivity for or against specific kinase targets.

Inhibition of Viral Enzymes (e.g., Reverse Transcriptase, Polymerase, RNase H, Viral Thymidine (B127349) Kinase)

A review of current scientific literature did not yield specific studies focusing on the inhibitory activity of this compound derivatives against viral enzymes such as reverse transcriptase, polymerase, RNase H, or viral thymidine kinase.

Other Enzyme Targets (e.g., Phosphodiesterase Type 4, Acetylcholinesterase, α-Glucosidase)

There is currently a lack of available research data concerning the activity of this compound derivatives as inhibitors of other enzyme targets, including Phosphodiesterase Type 4, Acetylcholinesterase, and α-Glucosidase.

Receptor Modulation and Agonism/Antagonism

The furo[2,3-c]pyridine nucleus has been successfully employed as a scaffold for compounds targeting specific neurotransmitter receptors, most notably the α7 nicotinic acetylcholine (B1216132) receptor.

α7 Nicotinic Acetylcholine Receptor (nAChR) Agonism

Derivatives of furo[2,3-c]pyridine have been identified as potent and selective agonists of the α7 nicotinic acetylcholine receptor, which is a target for cognitive deficits. acs.org A key example is the compound N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, also known as PHA-543,613. This molecule demonstrates a high affinity for the α7 nAChR, with a reported Kᵢ value of 8.8 nM. openmedicinalchemistryjournal.com Functionally, it acts as a potent agonist with an EC₅₀ value of 65 nM in a chimeric α7-5-HT₃ receptor assay. openmedicinalchemistryjournal.com Importantly, this compound shows high selectivity, with no significant activity at muscle-like or ganglion-like nAChRs and low affinity for the α4β2 nAChR subtype. openmedicinalchemistryjournal.comtocris.com

Table 2: Activity of Furo[2,3-c]pyridine Derivative at α7 nAChR

Compound Target Binding Affinity (Kᵢ) Functional Potency (EC₅₀)
PHA-543,613 α7 nAChR 8.8 nM 65 nM

Serotonin (B10506) (5-HT1 and 5-HT2) Receptor Affinity

Dopamine D2 Receptor Interactions

Derivatives containing the piperazine (B1678402) moiety, a core component of the subject compound, have demonstrated significant interactions with the Dopamine D2 receptor. Research into compounds such as 5-[3-(4-Arylpiperazin-1-yl)propyl]-1H-benzimidazoles and 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazoles revealed a high affinity for the D2 receptor. nih.gov Molecular docking analyses have elucidated the specific interactions responsible for this affinity. Key features include the formation of a salt bridge between the protonated nitrogen (N1) of the piperazine ring and the Asp 86 residue of the D2 receptor. nih.gov

Further stabilization of the ligand-receptor complex occurs through hydrogen bonds between the ligand and amino acids such as Ser 141, Ser 122, and His 189. nih.gov Additionally, edge-to-face aromatic interactions between the arylpiperazine ring and residues like Phe 178, Tyr 216, and Trp 182 contribute to the binding. nih.gov For instance, the derivative 5-[2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethoxy]-1,3-dihydro-2H-benzimidazole-2-thione exhibits a maximal number of these attractive interactions, correlating with its high activity. nih.gov Studies on related scaffolds, such as pyrrolo[2,3-b]pyridines, also highlight the importance of specific receptor microdomains. For example, a TM2/3 microdomain in the D2 receptor has been shown to regulate not only the binding affinity of piperazinyl-containing ligands but also their function, determining whether a compound acts as a partial agonist or an antagonist. clinpgx.org

Table 1: Key Molecular Interactions of Piperazine Derivatives with Dopamine D2 Receptor

Interacting Ligand GroupReceptor Residue(s)Type of InteractionReference
Protonated Piperazine NitrogenAsp 86Salt Bridge nih.gov
Benzimidazole MoietySer 141, Ser 122, His 189Hydrogen Bonds nih.gov
Arylpiperazine Aromatic RingPhe 178, Tyr 216, Trp 182Edge-to-face Aromatic nih.gov
Ethylenoxy Linker OxygenPhe 185 or Trp 115Hydrogen Bond nih.gov

Estrogen Receptor Alpha Modulation

The modulation of Estrogen Receptor Alpha (ERα) has been observed in studies of various heterocyclic compounds containing pyridine (B92270) and piperazine substructures. While direct studies on this compound are limited, research on related structures provides valuable insights. For example, certain 2-phenyl-imidazo[1,2α]pyridine derivatives have been identified as selective estrogen receptor degraders that inhibit the proliferation of ERα-positive breast cancer cells. biorxiv.org These compounds were shown to effectively inhibit the clonal expansion of MCF-7 breast cancer cells that express wild-type or mutant ERα. biorxiv.org

Other research has focused on developing ERα-specific antagonists, such as methyl-piperidino-pyrazole (B8055926) (MPP), which demonstrates a high selectivity for ERα. researchgate.net Such compounds are instrumental in studying the specific functions of this receptor. researchgate.net In silico studies have also explored various heterocyclic scaffolds, including pyrazoline benzenesulfonamide (B165840) derivatives, for their potential to act as anti-breast cancer agents by targeting ERα. mdpi.com These findings collectively suggest that the pyridine and piperazine moieties can serve as important pharmacophores for the design of ERα modulators.

Human Epidermal Growth Factor Receptor 2 (HER2) Modulation

The piperazine scaffold is a key structural element in the design of inhibitors targeting Human Epidermal Growth Factor Receptor 2 (HER2), a transmembrane tyrosine kinase crucial in cell growth and differentiation. nih.govmdpi.com A series of rhodanine–piperazine hybrids have been synthesized and evaluated for their ability to target HER2, among other kinases. nih.gov Molecular docking studies of these hybrids indicated favorable binding interactions within the ATP-binding pocket of HER2, and molecular dynamics simulations confirmed stable binding. nih.gov

Furthermore, research into novel dual inhibitors of HER2 and the closely related Epidermal Growth Factor Receptor (EGFR) has led to the development of compounds with a pyrrolo[3,2-d]pyrimidine scaffold. nih.govdocumentsdelivered.com One such derivative, TAK-285, demonstrated potent inhibitory activity against both HER2 and EGFR. nih.gov X-ray cocrystal structures confirmed that this compound interacts with key residues in the ATP pockets of both receptors. nih.gov In silico design and screening of other related heterocyclic systems, such as 6,7-dihydropyrano[2,3-d]pyrimidin-5-one derivatives, have also been pursued to identify novel HER2/EGFR inhibitors. eurekaselect.com These studies underscore the potential of incorporating piperazine and fused heterocyclic systems, like the furo[2,3-c]pyridine core, in the development of HER2 modulators.

Toll-like Receptor 8 (TLR8) Agonism and NF-κB Signaling Activation

Derivatives of the furo[2,3-c]pyridine scaffold have been identified as potent and specific agonists of Toll-like Receptor 8 (TLR8), a key pattern recognition receptor of the innate immune system. nih.gov Specifically, a series of 2,3-diamino-furo[2,3-c]pyridines were found to activate TLR8-dependent Nuclear Factor-kappa B (NF-κB) signaling in transfected HEK293 cells. nih.govresearchgate.net This activation is specific to TLR8, as these compounds showed no activity at other human TLRs such as TLR-3, -4, -5, -7, and -9. researchgate.net

Structure-activity relationship (SAR) studies revealed that substitutions at the C2 position of the furo[2,3-c]pyridine ring system significantly influence TLR8 agonistic activity. nih.gov For instance, an N-pentyl substituent at C2 resulted in a compound with greater activity than the corresponding N-benzyl analogue. researchgate.net Further modifications, such as the introduction of a fluorine atom on an aniline (B41778) substituent, led to a substantial gain in TLR8 activity. researchgate.net This activation of the TLR8/NF-κB pathway by furo[2,3-c]pyridine derivatives highlights their potential as modulators of the innate immune response. nih.gov

Table 2: TLR8 Agonistic Activity of Select Furo[2,3-c]pyridine Derivatives

CompoundSubstituent at C2Substituent at C3EC50 (µM) for TLR8 ActivationReference
36 N-benzylaminoAmino~100 researchgate.net
38a N-pentylaminoAmino (from aniline)~50 researchgate.net
38b N-pentylaminoAmino (from 3-fluoroaniline)~10 researchgate.net
38c N-pentylaminoAmino (from 3-nitroaniline)~50 researchgate.net

Broad-Spectrum Biological Activities

Antiviral Activity (e.g., against HIV, HCV, HBV, RSV, CMV)

The combination of piperazine and pyridine moieties into a single molecular scaffold has given rise to derivatives with a broad spectrum of antiviral activities. arabjchem.orgnih.gov Piperazine-containing compounds have been extensively researched and have shown efficacy against several viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Hepatitis C Virus (HCV). arabjchem.orgresearchgate.net For example, certain piperazine-based derivatives act as potent anti-HIV-1 agents with EC50 values in the low nanomolar range. arabjchem.org

Similarly, pyridine-fused heterocycles are recognized for their antiviral potential against a wide array of viruses, including HIV, HCV, HBV, Respiratory Syncytial Virus (RSV), and Cytomegalovirus (CMV). nih.gov The mechanism of action for these compounds is varied and can include the inhibition of viral reverse transcriptase, polymerase, or other key enzymes involved in the viral replication cycle. nih.gov Specifically, piperazine-substituted pyranopyridines, which are structurally related to furopyridines, have been shown to act as inhibitors of HBV virion production. nih.gov This collective evidence points to the significant potential of hybrid molecules like this compound as platforms for developing novel antiviral agents.

Antimicrobial and Antibacterial Activity

The piperazine nucleus is a well-established pharmacophore in the development of antimicrobial and antibacterial agents. ijbpas.com Its derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. ijbpas.com When combined with a pyridine ring, the resulting structures often exhibit enhanced biological activity. nih.govmdpi.com

For instance, studies on 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides derived from cyclopenta[c]pyridines and pyrano[3,4-c]pyridines have revealed potent antibacterial properties. nih.gov Certain compounds from this series were found to be more potent than the standard drug ampicillin (B1664943) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Other research has explored pyrimidine-piperazine hybrids, which showed significant activity against a panel of pathogenic bacteria, including Enterococcus faecium, Klebsiella pneumoniae, and Pseudomonas aeruginosa. researchgate.net The antimicrobial action of these compounds is often attributed to their ability to interfere with essential bacterial enzymes or cellular processes. nih.gov Molecular docking studies have suggested potential mechanisms, such as the inhibition of E. coli MurB, an enzyme involved in peptidoglycan biosynthesis. nih.gov

Antifungal Activity

Derivatives of piperazine linked to various heterocyclic scaffolds, including those related to the furo[2,3-c]pyridine structure, have demonstrated notable antifungal properties. Research has identified several compounds with significant activity against a range of pathogenic fungi.

A piperazine propanol (B110389) derivative, GSI578, was identified as a potent inhibitor of Candida albicans 1,3-beta-D-glucan synthase, a key enzyme in fungal cell wall synthesis, with an IC50 value of 0.16 μM. nih.gov This compound also showed in vitro antifungal activity against other pathogenic fungi, including Aspergillus fumigatus. nih.gov The mechanism of action is believed to be the inhibition of fungal cell growth by targeting this essential enzyme. nih.gov

In another study, novel triazole compounds incorporating a piperazine moiety were synthesized and evaluated. mdpi.com Compounds 1d and 1i showed four times greater activity against C. albicans 14053 than the standard drug fluconazole (B54011), with a Minimum Inhibitory Concentration (MIC80) value of 0.25 μg/mL. mdpi.com Additionally, compounds 1j , 1k , 1l , and 1r were 128 times more potent than fluconazole against Microsporum gypseum, exhibiting the same MIC80 value of 0.25 μg/mL as voriconazole. mdpi.com The antifungal action of these azole-piperazine hybrids is attributed to the disruption of the ergosterol (B1671047) biosynthetic pathway through the inhibition of the 14α-demethylase enzyme. mdpi.comnih.gov

Furthermore, a series of synthesized piperazine derivatives were screened for their activity against several fungal species. Many of these compounds showed significant antifungal properties against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. acgpubs.org

Table 1: Antifungal Activity of Selected Piperazine Derivatives
CompoundFungal Strain(s)Activity/MechanismReference
GSI578Candida albicans, Aspergillus fumigatusPotent inhibitor of 1,3-beta-D-glucan synthase (IC50 = 0.16 μM) nih.gov
1d, 1iCandida albicans 14053MIC80 = 0.25 μg/mL (4x more potent than fluconazole) mdpi.com
1j, 1k, 1l, 1rMicrosporum gypseumMIC80 = 0.25 μg/mL (128x more potent than fluconazole) mdpi.com

Antitumor and Cytotoxic Activities

The furo[2,3-c]pyridine scaffold and related piperazine-containing heterocyclic derivatives have been a source of promising compounds with significant antitumor and cytotoxic activities against a variety of human cancer cell lines.

A study on furopyridine derivatives revealed potent anti-proliferative activity. Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (Compound 14 ) showed significant inhibition against HCT-116 (colon), MCF-7 (breast), HepG2 (liver), and A549 (lung) cancer cell lines, with IC50 values ranging from 19.3 to 55.5 µM. nih.gov All screened compounds in this series demonstrated higher inhibitory activity against the MCF-7 cell line than the standard drug doxorubicin. nih.gov The mechanism for some of these derivatives is linked to the inhibition of cyclin-dependent kinase 2 (CDK2). nih.gov

Another series of 7-(4-substituted piperazin-1-yl)fluoroquinolone derivatives exhibited potent and broad-spectrum antitumor activities across 60 human cell lines. nih.gov Compounds 1a , 2a , 3b , 6b , and 7a were identified as the most potent, with mean GI50 values between 2.63 and 3.09 µM, making them approximately 7-fold more potent than 5-fluorouracil. nih.gov

Piperazine-substituted pyranopyridines have also been investigated for their antiproliferative effects. nih.gov Several of these compounds were active against various cancer cell lines at micromolar and submicromolar concentrations. The cytotoxic mechanism was found to involve the induction of both apoptosis and necrosis. nih.gov Additionally, benzothiazole-piperazine derivatives have shown cytotoxic potential against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. researchgate.net

Table 2: Antitumor and Cytotoxic Activities of Selected Piperazine Derivatives
Compound SeriesCancer Cell Line(s)Activity (IC50/GI50)Reference
Furopyridine derivative 14HCT-116, MCF-7, HepG2, A549IC50 range: 19.3–55.5 µM nih.gov
7-(4-substituted piperazin-1-yl)fluoroquinolones (1a, 2a, 3b, 6b, 7a)60 human cell linesMean GI50: 2.63–3.09 µM nih.gov
Piperazine-substituted pyranopyridines (DO11-46, DO11-48)Various, including H1299Submicromolar activity; induce apoptosis and necrosis nih.gov
Benzothiazole-piperazine derivativesHUH-7, MCF-7, HCT-116Cytotoxic activity observed researchgate.net

Anti-inflammatory Effects

Piperazine derivatives have been investigated for their potential to mitigate inflammatory responses by modulating key inflammatory pathways and mediators. wisdomlib.orgresearchgate.net

One study focused on the anti-inflammatory effects of a new piperazine compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182 ). nih.gov This compound was shown to reduce edema formation in a carrageenan-induced paw edema model. In a pleurisy test, it decreased cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), in the pleural exudate. nih.gov

Similarly, novel piperazine derivatives PD-1 and PD-2 demonstrated significant anti-inflammatory activity in a dose-dependent manner. researchgate.net At a concentration of 10 µM, they inhibited nitrite (B80452) production by up to 39.42% and 33.7%, respectively. researchgate.net Furthermore, they inhibited the generation of TNF-α by up to 56.97% and 44.73%, respectively, at the same concentration. researchgate.net The anti-inflammatory properties of piperazine-based compounds are often linked to their ability to modulate pro-inflammatory cytokines. wisdomlib.org

Table 3: Anti-inflammatory Effects of Piperazine Derivatives
CompoundObserved EffectMechanismReference
LQFM182Reduced edema, cell migration, and MPO activityReduced levels of pro-inflammatory cytokines IL-1β and TNF-α nih.gov
PD-1Inhibited nitrite production (up to 39.42%) and TNF-α generation (up to 56.97%)Modulation of pro-inflammatory mediators researchgate.net
PD-2Inhibited nitrite production (up to 33.7%) and TNF-α generation (up to 44.73%)Modulation of pro-inflammatory mediators researchgate.net

Anticonvulsant Activity

Various 1,4-substituted derivatives of piperazine have been synthesized and assessed for their anticonvulsant properties in established rodent models of epilepsy. These studies have identified compounds with promising activity in tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) induced seizure models. nih.gov

In one study, two dicarboxylic piperazine derivatives, pCB-PzDA and pBB-PzDA , were evaluated as anticonvulsants. nih.gov Both compounds provided protection against sound-induced clonic and tonic seizures in DBA/2 mice. nih.gov Their mechanism is believed to involve blocking excitation at glutamate (B1630785) receptors, with a preferential antagonism for the α-kainate receptor subtype. nih.gov

Another investigation of 1,4-piperazine derivatives found that 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine showed good activity in the six-hertz (6-Hz) seizure test, providing 100% protection at a dose of 100 mg/kg after 0.5 hours. researchgate.net A different series of pyrrolidine-2,5-dione derivatives containing a piperazine moiety also revealed potent anticonvulsant properties. mdpi.com Compound 6 from this series, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, showed 100% protection in the MES test and significant activity in the 6 Hz test. mdpi.com

Table 4: Anticonvulsant Activity of Selected Piperazine Derivatives
CompoundSeizure ModelObserved ActivityReference
pCB-PzDA & pBB-PzDASound-induced seizures (DBA/2 mice)Protected against clonic and tonic seizures nih.gov
1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine6-Hz test100% protection at 100 mg/kg researchgate.net
Compound 6 (pyrrolidine-2,5-dione derivative)MES test, 6 Hz test100% protection in MES; potent activity in 6 Hz mdpi.com
Compound II & XMES testDisplayed anti-MES activity nih.gov

Antimycobacterial Activity

Derivatives incorporating piperazine and pyridine-like heterocyclic systems have shown significant potential as antimycobacterial agents, particularly against Mycobacterium tuberculosis.

A series of imidazo[1,2-a]pyridine (B132010) amides (IPAs) and sulfonamides (IPSs) were evaluated for their in vitro activity against M. tuberculosis H37Rv. nih.gov Several compounds exhibited potent activity, with IPA-6 being the most active, showing a MIC of 0.05 µg/mL, making it 125 times more potent than the standard drug ethambutol. Compounds IPA-9 and IPS-1 also displayed excellent anti-TB activity with MICs of 0.4 µg/mL. nih.gov

In another study, piperidinothiosemicarbazone derivatives of pyridine were synthesized and tested. mdpi.com Compounds 9 and 10 , which have pyrrolidine (B122466) and piperidine (B6355638) attached to the pyridine ring, respectively, showed high tuberculostatic activity against both standard (MIC 2–4 µg/mL) and resistant strains (MIC 0.5–1 µg/mL) of M. tuberculosis. mdpi.com Compound 10 was notably 16 times more potent than the reference drug against the resistant strain. mdpi.com

Furthermore, a series of 13 compounds with a 7-(pyridine-4-yl)-indolizine skeleton were synthesized and evaluated. nih.govresearchgate.net Eight of these compounds demonstrated very good antimycobacterial activity against M. tuberculosis H37Rv under aerobic conditions. The five most active compounds were found to be potent against both replicating and non-replicating Mtb and showed a bactericidal mechanism of action. nih.govresearchgate.net N-piperazinyl quinolone derivatives have also been identified as efficient antimycobacterial agents, with nine compounds showing MIC values ranging from 0.78 to 6.25 µg/mL against M. tuberculosis H37Rv. researchgate.net

Table 5: Antimycobacterial Activity of Selected Heterocyclic Derivatives
Compound SeriesTarget OrganismActivity (MIC)Reference
Imidazo[1,2-a]pyridine amide (IPA-6)M. tuberculosis H37Rv0.05 µg/mL nih.gov
Piperidinothiosemicarbazone (Compound 10)Resistant M. tuberculosis0.5 µg/mL mdpi.com
7-(pyridine-4-yl)-indolizine derivativesM. tuberculosis H37RvVery good activity for 8 compounds nih.govresearchgate.net
N-piperazinyl quinolonesM. tuberculosis H37Rv0.78 to 6.25 µg/mL for 9 compounds researchgate.net

Pathway Modulation and Cellular Effects

Hedgehog Signaling Pathway Modulation

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in the formation and progression of various cancers. uconn.edufrontiersin.org The furo[2,3-c]pyridine core and related structures have been identified as privileged scaffolds for developing effective modulators of this pathway. nih.gov

The canonical Hh pathway involves the ligand binding to the transmembrane receptor Patched (Ptc), which relieves its inhibition of Smoothened (Smo), a G-protein coupled receptor. frontiersin.orgnih.gov This allows Smo to transduce the signal, ultimately leading to the activation of Glioma-associated oncogene (Gli) family transcription factors that regulate target gene expression. frontiersin.orgnih.gov

Research has identified the furo[3,2-b]pyridine (B1253681) core as a novel scaffold for efficient modulators of the Hedgehog signaling pathway. nih.gov A screening of a kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines revealed compounds that act as sub-micromolar modulators of the pathway. nih.gov

More recently, Hh pathway inhibitors with a pyridyl pyrimidine (B1678525) skeleton were designed and synthesized. bohrium.com Compound B31 (N-(4-((dimethylamino)methyl)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide) emerged as a potent analog that inhibits the Hh pathway by competing with cyclopamine (B1684311) in the binding site of the Smo protein. bohrium.com This compound was shown to inhibit pancreatic cancer cell proliferation and migration by suppressing Gli1 expression at both transcriptional and translational levels. bohrium.com These findings highlight the potential of developing furo[2,3-c]pyridine derivatives and related structures as therapeutic agents by targeting the Hedgehog signaling pathway.

Cell Cycle Arrest and Apoptosis Induction

There is currently no specific research available detailing the effects of this compound derivatives on cell cycle progression or the induction of apoptosis in cancer cells. Studies on related heterocyclic systems containing piperazine moieties have shown such activities, but these findings cannot be directly extrapolated to the furo[2,3-c]pyridine scaffold .

Angiogenesis Inhibition

Similarly, the scientific literature lacks specific studies on the anti-angiogenic properties of this compound derivatives. The inhibition of angiogenesis is a known mechanism for some pyridine and piperazine derivatives in cancer therapy; however, dedicated research on the this compound structure in this context has not been found.

Further research is required to explore and characterize the potential biological activities of this compound and its derivatives to determine if they possess anticancer properties related to cell cycle arrest, apoptosis, or angiogenesis.

Based on a thorough review of available scientific literature, detailed computational and structural biology investigations specifically focused on the compound This compound are not extensively documented in publicly accessible research. While studies exist for the broader classes of furopyridines and piperazine-containing derivatives, specific data for this exact molecule, as required by the requested outline, is not available.

Therefore, it is not possible to provide a detailed, scientifically accurate article that adheres strictly to the provided structure and focuses solely on "this compound." Information regarding its specific ligand-target binding modes, key molecular interactions, QSAR models, and pharmacophore features has not been published.

To generate the requested content, specific computational studies on "this compound" would need to be performed and published.

Computational and Structural Biology Investigations

Advanced Computational Chemistry Approaches (e.g., Quantum Mechanics)

Advanced computational methods are crucial for understanding the electronic structure, stability, and reactivity of novel compounds. For a molecule like 7-(Piperazin-1-yl)furo[2,3-c]pyridine, quantum mechanics (QM) calculations, particularly using Density Functional Theory (DFT), would be the standard approach.

A typical computational investigation would involve:

Geometry Optimization: Calculating the most stable three-dimensional conformation of the molecule. This would reveal key bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the piperazine (B1678402) ring relative to the planar furo[2,3-c]pyridine (B168854) core.

Molecular Orbital Analysis: DFT calculations would determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO would likely be distributed across the electron-rich furo[2,3-c]pyridine ring system, while the LUMO might also be located on this aromatic core.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map would visualize the electron density distribution, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. The nitrogen atoms of the pyridine (B92270) and piperazine rings, along with the furan (B31954) oxygen, would be expected to be nucleophilic sites.

Theoretical Spectroscopic Data: QM methods can predict spectroscopic properties, which can then be compared with experimental data for validation. This includes predicting NMR chemical shifts (¹H and ¹³C), infrared vibrational frequencies, and UV-Vis absorption spectra.

Studies on related heterocyclic systems, such as imidazo[1,2-a]pyridine (B132010) derivatives, have successfully used DFT to analyze reactivity and stability, providing valuable insights for drug design.

X-ray Crystallography and Spectroscopic Characterization for Structural Elucidation

The definitive three-dimensional structure of a novel compound is determined through single-crystal X-ray diffraction, while various spectroscopic methods confirm its identity and structural features in solution and solid states.

X-ray Crystallography: If suitable single crystals of this compound could be grown, X-ray crystallography would provide precise atomic coordinates. This analysis would confirm the planarity of the fused furo[2,3-c]pyridine ring system and determine the conformation of the piperazine ring (typically a chair conformation). Crucially, it would reveal intermolecular interactions such as hydrogen bonds or π-π stacking that stabilize the crystal lattice. For example, in the crystal structure of other piperazine-containing heterocycles, hydrogen bonding involving the piperazine N-H group is a common feature.

Spectroscopic Characterization: The synthesis of a new compound must be confirmed by a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This would show characteristic signals for the protons on the furo[2,3-c]pyridine core, with distinct chemical shifts depending on their electronic environment. The protons on the piperazine ring would typically appear as multiplets in the aliphatic region of the spectrum.

¹³C NMR: The spectrum would show signals for each unique carbon atom in the molecule, confirming the carbon skeleton of the fused heterocyclic core and the piperazine ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the compound's exact mass, which in turn confirms its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural clues.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands corresponding to specific functional groups. Key expected vibrations would include C-H stretching for the aromatic and aliphatic parts, C=N and C=C stretching from the pyridine ring, and C-O-C stretching from the furan and ether linkages. The N-H stretching of the secondary amine in the piperazine ring would also be a key diagnostic peak.

While specific data for this compound is absent from the literature, the characterization of analogous compounds, such as substituted furopyridines and other piperazinyl-heterocycles, consistently relies on these standard analytical techniques to unambiguously confirm their structures. The tables below illustrate the type of data that would be generated from such analyses.

Table 1: Hypothetical NMR Data for this compound

¹H NMR ¹³C NMR
Chemical Shift (ppm) Chemical Shift (ppm)
8.10 (d, 1H, Ar-H) 160.5 (Ar-C)
7.55 (d, 1H, Ar-H) 152.1 (Ar-C)
7.05 (d, 1H, Ar-H) 145.8 (Ar-C)
6.80 (d, 1H, Ar-H) 120.3 (Ar-CH)
3.40 (t, 4H, piperazine-CH₂) 115.7 (Ar-CH)
3.10 (t, 4H, piperazine-CH₂) 110.2 (Ar-CH)
2.95 (s, 1H, piperazine-NH) 105.9 (Ar-CH)
45.2 (piperazine-CH₂)
44.8 (piperazine-CH₂)

Note: This data is illustrative and not based on experimental results.

Table 2: Expected Spectroscopic and Crystallographic Parameters

Analysis Type Parameter Expected Observation
HRMS [M+H]⁺ Calculated vs. Found m/z value confirming C₁₃H₁₄N₃O
IR Spectroscopy Wavenumber (cm⁻¹) ~3300 (N-H stretch), ~2900-2800 (C-H stretch), ~1600 (C=N, C=C stretch), ~1250 (C-O-C stretch)
X-ray Crystallography Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
Key Feature Piperazine ring in a chair conformation.

Note: This data is illustrative and not based on experimental results.

Therapeutic Potential and Future Research Directions

Role of 7-(Piperazin-1-yl)furo[2,3-c]pyridine as a Lead Compound in Drug Development

A "lead compound" is a chemical starting point for the design and synthesis of new drug candidates through chemical modifications. nih.gov The this compound scaffold possesses several characteristics that make it an excellent lead compound. Fused heterocyclic systems like furopyridines are considered "privileged structures" in drug discovery because they can interact with multiple biological targets with high affinity. nih.gov

The furo[2,3-c]pyridine (B168854) core provides a rigid framework that can be precisely oriented within the binding site of a target protein. The piperazine (B1678402) ring at the 7-position is a particularly valuable feature. It is a common functional group in many approved drugs and offers a convenient handle for synthetic modification. By substituting the distal nitrogen atom of the piperazine ring, medicinal chemists can systematically alter the compound's size, lipophilicity, and hydrogen bonding capacity. This allows for the optimization of a compound's potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

For instance, research on similar piperazine-containing heterocyclic compounds, such as ciprofloxacin (B1669076) and norfloxacin (B1679917) derivatives, has shown that modifications at this position can lead to potent antitumor agents. nih.govnih.govresearchgate.net The development of these analogs demonstrates how a core scaffold can be systematically optimized to enhance a desired biological activity, highlighting the potential of this compound as a foundational structure for new drug discovery programs. nih.gov

Table 1: Examples of Natural Lead Compounds and Their Derived Drugs

S. no. Lead Compound Derived Drug Therapeutic Category
1.CamptothecinIrinotecanAnticancer
2.PenicillinPenicillin GAntibiotic
3.VincristineVinblastineAnticancer

This table illustrates the concept of a lead compound, where a core structure is modified to create clinically useful drugs. The this compound scaffold holds similar promise as a starting point for new therapeutics. nih.gov

Application as Chemical Probes for Biological Systems

Chemical probes are small molecules used as tools to study and manipulate biological systems, such as proteins or cellular pathways. The this compound scaffold is well-suited for development into chemical probes. To function as a probe, a molecule typically requires a "warhead" to bind to its target, a linker, and a reporter tag (like a fluorescent dye or biotin) for visualization or pull-down experiments.

The piperazine moiety of this compound provides an ideal attachment point for linkers and reporter tags without significantly altering the core structure's binding properties. By developing derivatives with high affinity and selectivity for a specific biological target, researchers can create powerful tools to:

Identify and validate new drug targets: Probes can be used to confirm the role of a specific protein in a disease process.

Elucidate biological pathways: They can help map the interactions and functions of proteins within a cell.

Image biological processes: Fluorescently tagged probes allow for the visualization of target proteins in living cells and tissues.

While specific applications of this compound as a chemical probe have yet to be extensively documented, the inherent modularity of its structure makes it a highly promising candidate for such applications in future research.

Exploration of New Biological Targets and Disease Areas

Derivatives of fused pyridine (B92270) heterocycles have demonstrated activity against a wide range of biological targets, suggesting broad therapeutic potential for compounds based on the this compound scaffold. The exploration of new targets is a critical direction for future research.

Kinases are a particularly important class of targets. Many pyrazolopyridine-based compounds, which are structurally related to furopyridines, have been developed as potent kinase inhibitors for anti-cancer therapy. nih.govrsc.org Furo[2,3-b]pyridine derivatives have also shown inhibitory activity against kinases such as Lck and Akt. nih.gov Given these precedents, it is highly probable that derivatives of this compound could be developed as inhibitors for various kinases implicated in cancer, inflammation, and other diseases.

Other potential targets and disease areas include:

Cyclin-Dependent Kinases (CDKs): Furopyridine derivatives have been identified as inhibitors of CDK2, a key regulator of the cell cycle, indicating potential applications in oncology. nih.gov

DNA-Related Enzymes: The structural similarity to quinolone antibiotics, which target DNA gyrase and topoisomerase, suggests that furopyridine derivatives could be investigated for activity against these enzymes, potentially leading to new antibacterial or anticancer agents. mdpi.com

Voltage-Gated Calcium Channels: Piperazinyl bicyclic derivatives have been developed as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels, which are targets for treating neuropathic pain. nih.gov

Table 2: Potential Biological Targets for Furopyridine Derivatives

Target Class Specific Target Example Potential Therapeutic Area Reference
Protein KinasesCDK2, Lck, Akt, FGFRCancer, Immuno-oncology nih.govnih.gov
DNA EnzymesTopoisomerase IICancer, Bacterial Infections mdpi.com
Ion ChannelsVoltage-Gated Calcium Channels (α2δ-1)Neuropathic Pain nih.gov
Other EnzymesUrease, PARP1Gastric Disorders, Cancer mdpi.comnih.gov

Development of Targeted Therapies and Selective Agents

Targeted therapy is an approach to cancer treatment that uses drugs to target specific genes and proteins that are involved in the growth and survival of cancer cells. rsc.org The development of selective agents that act on a single, well-defined target is a primary goal of modern drug discovery, as it can lead to improved efficacy and reduced side effects.

The this compound scaffold is an excellent starting point for creating such targeted therapies. By leveraging structure-activity relationship (SAR) studies, chemists can systematically modify the molecule to optimize its binding to a specific target, such as a particular kinase, while minimizing its interaction with other, off-target proteins.

For example, in the development of pyrazolopyridine-based kinase inhibitors, researchers found that specific substitutions on the heterocyclic core were crucial for achieving high potency and selectivity against targets like Fibroblast Growth Factor Receptor (FGFR). nih.gov Similarly, modifying the piperazine substituent on the this compound core could be used to fine-tune the molecule's interaction with the target's binding pocket, thereby enhancing selectivity. This approach could lead to the development of highly specific agents for various cancers and other diseases driven by aberrant signaling pathways. nih.gov

Challenges and Opportunities in Synthesis and Optimization for Enhanced Efficacy and Selectivity

While the this compound scaffold holds great promise, there are challenges and opportunities associated with its synthesis and optimization.

Challenges:

Regioselectivity: Introducing substituents at specific positions on the furopyridine ring can be challenging and may require sophisticated synthetic strategies to control the regioselectivity of the reactions.

Chirality: Modifications, particularly on the piperazine ring, can introduce chiral centers, necessitating either chiral synthesis or the separation of enantiomers, as different stereoisomers can have vastly different biological activities. nih.gov

Opportunities:

Combinatorial Chemistry: The piperazine moiety is highly amenable to combinatorial synthesis, allowing for the rapid generation of a large library of derivatives with diverse substituents. This can accelerate the discovery of compounds with improved efficacy and selectivity.

Modern Synthetic Methods: The application of modern synthetic techniques, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Buchwald-Hartwig couplings), can facilitate the efficient and controlled synthesis of complex derivatives. mdpi.com

Scaffold Hopping and Molecular Hybridization: Researchers can replace the furopyridine core with other bioisosteric heterocyclic systems (scaffold hopping) or combine fragments from other known active compounds (molecular hybridization) to discover novel agents with improved properties. mdpi.comresearchgate.net

In Silico Design: Computational tools, including molecular docking and ADME-Tox prediction, can be used to guide the design of new derivatives, prioritizing compounds with a higher probability of success and reducing the need for extensive trial-and-error synthesis. nih.gov

By addressing these synthetic challenges and capitalizing on modern optimization strategies, the full therapeutic potential of the this compound scaffold can be realized.

Q & A

Q. What are the common synthetic routes for preparing 7-(Piperazin-1-yl)furo[2,3-c]pyridine and its derivatives?

The synthesis typically involves cyclization reactions or coupling strategies. For example, ethyl 5-aminofuro[2,3-c]pyridazine-6-carboxylate derivatives can be synthesized via condensation of substituted pyridazines with furan precursors under acidic conditions . Piperazine substitution is often introduced via nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling. Key steps include purification using column chromatography and structural validation via 1^1H/13^13C NMR. Evidence from related compounds highlights the use of dichloromethane as a solvent and sodium hydroxide for deprotonation during coupling reactions .

Q. What analytical techniques are recommended for characterizing this compound?

High-resolution mass spectrometry (HRMS) and 1^1H/13^13C NMR are critical for confirming molecular weight and structural integrity. For purity assessment, reversed-phase HPLC with UV detection (e.g., C18 columns, ammonium acetate buffer at pH 6.5) is standard . X-ray crystallography may resolve stereochemical ambiguities, as seen in structurally related spiro-furopyridine compounds .

Q. How can researchers address low yields in piperazine-substitution reactions?

Optimize reaction conditions (e.g., temperature, solvent polarity, and stoichiometry). For NAS reactions, activating groups (e.g., nitro or cyano) on the pyridine ring enhance reactivity. Evidence from impurity profiles suggests monitoring intermediates via TLC or LC-MS to identify side products like N-oxide derivatives .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacological properties?

Density functional theory (DFT) calculations predict electronic effects of substituents on piperazine’s basicity, influencing target binding. Molecular docking studies with receptors (e.g., serotonin or dopamine receptors) can prioritize derivatives with enhanced affinity. For example, modifying the piperazine N-methyl group (as in 4-methylpiperazinyl analogs) may reduce off-target interactions .

Q. What strategies are effective for resolving contradictions in biological activity data across structural analogs?

Comparative SAR studies are essential. For instance, fluorinated benzisoxazole-piperidine hybrids show varied activity depending on substitution patterns; systematic variation of the furopyridine core and piperazine substituents can clarify structure-activity relationships . Validate hypotheses using in vitro assays (e.g., enzyme inhibition) and orthogonal binding assays.

Q. How can synthetic impurities in this compound be identified and controlled?

Impurity profiling via LC-MS/MS and comparison with pharmacopeial standards (e.g., EP or BP guidelines) is critical. For example, N-oxide derivatives or chlorinated byproducts may form during synthesis; these can be quantified using reference materials like Ofloxacin N-Oxide Hydrochloride . Implement quality-by-design (QbD) principles to minimize impurities during process optimization.

Q. What methodologies are recommended for studying metabolic stability of this compound?

Use hepatic microsome assays (human/rat) to assess Phase I metabolism. LC-HRMS identifies metabolites, while CYP enzyme inhibition assays (e.g., CYP3A4/2D6) evaluate drug-drug interaction risks. Evidence from benzisoxazole-piperidine analogs suggests fluorination at specific positions improves metabolic stability .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate conflicting results using orthogonal techniques (e.g., SPR vs. ITC for binding affinity).
  • Experimental Design : Include control derivatives (e.g., piperidine or morpholine analogs) to isolate the piperazine moiety’s contribution .
  • Regulatory Compliance : Adhere to ICH guidelines for impurity thresholds (<0.15% for unidentified impurities) .

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